3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
3-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group, a tetrahydrofuran ring, and a pyrazolyl group, all connected through a sulfonamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl moiety This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonamide group makes it particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonamide group.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets may make it useful in the treatment of diseases such as inflammation, cancer, or infections.
Industry: In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
3-Methoxybenzenesulfonamide: Similar in structure but lacks the tetrahydrofuran and pyrazolyl groups.
N-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Similar but lacks the methoxy group.
3-Methoxy-N-(1-(pyridin-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide: Similar but with a pyridine ring instead of tetrahydrofuran.
Uniqueness: The presence of the tetrahydrofuran ring and the pyrazolyl group in 3-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide distinguishes it from similar compounds. These structural features contribute to its unique reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-20-13-3-2-4-14(7-13)22(18,19)16-11-8-15-17(9-11)12-5-6-21-10-12/h2-4,7-9,12,16H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHIYKFXQLSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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